Cas no 2171732-75-3 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-iodo-2-methylphenyl)carbamoylpropanoic acid)

3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-(3-iodo-2-methylphenyl)carbamoylpropanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis and medicinal chemistry applications. Its key structural features include a 3-iodo-2-methylphenyl group, which enhances steric and electronic properties, and a carbamoylpropanoic acid moiety for further functionalization. The Fmoc group ensures compatibility with solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions. This compound is particularly valuable for introducing iodinated aromatic motifs into peptides or small molecules, facilitating subsequent cross-coupling reactions or radiolabeling studies. Its high purity and well-defined reactivity make it suitable for precise modifications in drug discovery and bioconjugation workflows.
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-iodo-2-methylphenyl)carbamoylpropanoic acid structure
2171732-75-3 structure
Product Name:3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-iodo-2-methylphenyl)carbamoylpropanoic acid
CAS No:2171732-75-3
MF:C26H23IN2O5
MW:570.375699281693
CID:6478565
PubChem ID:165553534
Update Time:2025-06-14

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-iodo-2-methylphenyl)carbamoylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-iodo-2-methylphenyl)carbamoylpropanoic acid
    • 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3-iodo-2-methylphenyl)carbamoyl]propanoic acid
    • EN300-1480560
    • 2171732-75-3
    • Inchi: 1S/C26H23IN2O5/c1-15-21(27)11-6-12-22(15)28-25(32)23(13-24(30)31)29-26(33)34-14-20-18-9-4-2-7-16(18)17-8-3-5-10-19(17)20/h2-12,20,23H,13-14H2,1H3,(H,28,32)(H,29,33)(H,30,31)
    • InChI Key: MMLRWQNPCTYVNX-UHFFFAOYSA-N
    • SMILES: IC1=CC=CC(=C1C)NC(C(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

Computed Properties

  • Exact Mass: 570.06517g/mol
  • Monoisotopic Mass: 570.06517g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 8
  • Complexity: 727
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 105Ų

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-iodo-2-methylphenyl)carbamoylpropanoic acid Pricemore >>

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3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-iodo-2-methylphenyl)carbamoylpropanoic acid Related Literature

Additional information on 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-iodo-2-methylphenyl)carbamoylpropanoic acid

Recent Advances in the Study of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-iodo-2-methylphenyl)carbamoylpropanoic acid (CAS: 2171732-75-3)

The compound 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-iodo-2-methylphenyl)carbamoylpropanoic acid (CAS: 2171732-75-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This molecule, characterized by its unique structural features, including a fluorenylmethoxycarbonyl (Fmoc) protecting group and an iodo-methylphenyl moiety, has been explored for its utility in peptide synthesis and as a building block for targeted therapeutics.

Recent studies have focused on the synthesis and characterization of this compound, highlighting its role as a versatile intermediate in the preparation of peptide-based drugs. The presence of the Fmoc group allows for selective deprotection under mild conditions, making it particularly useful in solid-phase peptide synthesis (SPPS). Additionally, the iodo-methylphenyl group provides a handle for further functionalization via cross-coupling reactions, enabling the incorporation of diverse pharmacophores.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficacy of this compound in the synthesis of novel peptide conjugates with enhanced binding affinity for specific protein targets. The study utilized a combination of NMR spectroscopy and mass spectrometry to confirm the structural integrity of the synthesized derivatives, paving the way for their potential use in targeted drug delivery systems.

Another significant development involves the application of 2171732-75-3 in the design of radiopharmaceuticals. The iodine atom in the molecule serves as a radiolabeling site, allowing for the development of imaging agents for positron emission tomography (PET). Preliminary results from a collaborative study between academic and industrial researchers indicate promising tumor-targeting capabilities, with minimal off-target effects.

Despite these advancements, challenges remain in optimizing the synthetic yield and scalability of this compound. Recent efforts have focused on developing greener synthetic routes, such as microwave-assisted synthesis, to improve efficiency and reduce environmental impact. These innovations are expected to facilitate broader adoption of 2171732-75-3 in both academic and industrial settings.

In conclusion, 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-iodo-2-methylphenyl)carbamoylpropanoic acid represents a promising tool in modern drug discovery. Its unique structural attributes and versatility make it a valuable asset for researchers aiming to develop next-generation therapeutics. Future studies will likely explore its applications in other areas, such as antibody-drug conjugates and personalized medicine.

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